2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt
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Overview
Description
2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, a hydroxyl group, and a nitrophenyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt typically involves a multi-step process. One common method includes the nitration of 3-hydroxy-N-phenyl-2-naphthalenecarboxamide, followed by the introduction of a sodium ion to form the monosodium salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the specific substitution reaction.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Conversion to 3-hydroxy-N-(3-aminophenyl)-2-naphthalenecarboxamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its nitrophenyl group may interact with enzyme active sites, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)
- 3-Hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt stands out due to its specific nitrophenyl substitution, which imparts unique chemical reactivity and biological activity. Its monosodium salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
68556-08-1 |
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Molecular Formula |
C17H11N2NaO4 |
Molecular Weight |
330.27 g/mol |
IUPAC Name |
sodium;3-[(3-nitrophenyl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C17H12N2O4.Na/c20-16-9-12-5-2-1-4-11(12)8-15(16)17(21)18-13-6-3-7-14(10-13)19(22)23;/h1-10,20H,(H,18,21);/q;+1/p-1 |
InChI Key |
QXSUEKBQOFGQEO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])[O-].[Na+] |
Origin of Product |
United States |
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